Angiotensin A Trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Angiotensin A (trifluoroacetate salt) is an endogenous vasoconstrictor octapeptide. It is a derivative of angiotensin II, differing by having alanine instead of aspartic acid as the first amino acid. This compound has a similar affinity to angiotensin II for AT1 and AT2 receptors, making it significant in cardiovascular research .
Preparation Methods
Synthetic Routes and Reaction Conditions: Angiotensin A (trifluoroacetate salt) is synthesized through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The trifluoroacetate salt form is typically achieved by treating the peptide with trifluoroacetic acid (TFA) to cleave it from the resin and remove protecting groups .
Industrial Production Methods: Industrial production of angiotensin A (trifluoroacetate salt) follows similar principles but on a larger scale. The process involves automated peptide synthesizers, high-performance liquid chromatography (HPLC) for purification, and lyophilization to obtain the final product in a stable, powdered form .
Chemical Reactions Analysis
Types of Reactions: Angiotensin A (trifluoroacetate salt) primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation and reduction reactions, particularly involving its amino acid residues .
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like dithiothreitol (DTT).
Substitution: Various protecting groups and deprotecting agents used during SPPS
Major Products: The major products formed from these reactions are typically modified peptides or amino acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Angiotensin A (trifluoroacetate salt) has a wide range of applications in scientific research:
Chemistry: Used as a model compound in peptide synthesis and modification studies.
Biology: Investigated for its role in cellular signaling pathways, particularly those involving vasoconstriction and blood pressure regulation.
Medicine: Explored for its potential therapeutic applications in treating cardiovascular diseases, hypertension, and renal disorders.
Industry: Utilized in the development of diagnostic assays and therapeutic agents targeting the renin-angiotensin system .
Mechanism of Action
Angiotensin A (trifluoroacetate salt) exerts its effects by binding to AT1 and AT2 receptors. This binding induces calcium mobilization in vascular smooth muscle cells, leading to vasoconstriction. The compound also increases perfusion pressure in isolated perfused rat kidneys, an effect reversible by AT1 antagonists like losartan carboxylic acid .
Comparison with Similar Compounds
Angiotensin II: The parent compound, differing by having aspartic acid instead of alanine as the first amino acid.
Angiotensin III: Another derivative with distinct receptor affinities and physiological effects.
Angiotensin IV: Known for its role in cognitive functions and different receptor interactions
Uniqueness: Angiotensin A (trifluoroacetate salt) is unique due to its specific amino acid sequence, which imparts distinct receptor affinities and physiological effects. Its ability to bind both AT1 and AT2 receptors with high affinity makes it a valuable tool in cardiovascular research .
Properties
Molecular Formula |
C51H72F3N13O12 |
---|---|
Molecular Weight |
1116.2 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C49H71N13O10.C2HF3O2/c1-6-28(4)40(46(69)58-36(24-32-25-53-26-55-32)47(70)62-21-11-15-38(62)44(67)59-37(48(71)72)23-30-12-8-7-9-13-30)61-43(66)35(22-31-16-18-33(63)19-17-31)57-45(68)39(27(2)3)60-42(65)34(56-41(64)29(5)50)14-10-20-54-49(51)52;3-2(4,5)1(6)7/h7-9,12-13,16-19,25-29,34-40,63H,6,10-11,14-15,20-24,50H2,1-5H3,(H,53,55)(H,56,64)(H,57,68)(H,58,69)(H,59,67)(H,60,65)(H,61,66)(H,71,72)(H4,51,52,54);(H,6,7)/t28-,29-,34-,35-,36-,37-,38-,39-,40-;/m0./s1 |
InChI Key |
LCONVIIMBYELIZ-HNAHIYLQSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.